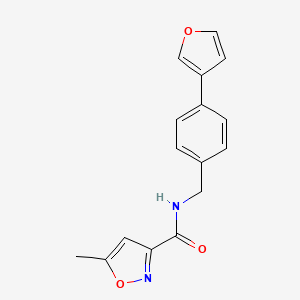

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

CAS No.: 2034350-23-5

Cat. No.: VC7249804

Molecular Formula: C16H14N2O3

Molecular Weight: 282.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034350-23-5 |

|---|---|

| Molecular Formula | C16H14N2O3 |

| Molecular Weight | 282.299 |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19) |

| Standard InChI Key | GTSXYNPZLUFXNM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a 5-methylisoxazole-3-carboxamide core linked to a benzyl group substituted at the para position with a furan-3-yl moiety (Fig. 1). The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The benzyl bridge connects this system to a furan-3-yl group, introducing electron-rich aromaticity .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2034350-23-5 | |

| Molecular Formula | ||

| Molecular Weight | 282.29 g/mol | |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Electronic and Steric Characteristics

The furan ring’s electron-donating nature enhances the compound’s aromatic π-system, potentially influencing its reactivity in electrophilic substitution reactions. The methyl group on the isoxazole introduces steric bulk, which may modulate interactions with biological targets or synthetic intermediates .

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Hydroxylamine, acetylacetone | 5-Methylisoxazole-3-carboxylic acid |

| 2 | Amide Coupling | HBTU, DIPEA, DMF | N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide |

Industrial-Scale Production Challenges

Scaling up synthesis requires optimization of:

-

Solvent Systems: Polar aprotic solvents like DMF or DMSO are likely used to enhance solubility of intermediates.

-

Purification Techniques: Column chromatography or recrystallization may be employed to achieve high purity.

-

Yield Optimization: Continuous flow reactors could improve reaction efficiency and reduce side products .

Physicochemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include ~1670 cm (amide I band) and ~3300 cm (amide II band).

-

NMR Spectroscopy:

| Target Class | Mechanism of Action | Example Compounds |

|---|---|---|

| Kinases | ATP-binding site inhibition | Imatinib analogs |

| Bacterial Topoisomerases | DNA replication interference | Ciprofloxacin derivatives |

Material Science

The compound’s aromatic systems could serve as:

-

Ligands in Coordination Chemistry: Binding to transition metals for catalytic applications.

-

Building Blocks for Polymers: Incorporation into conjugated polymers for optoelectronic devices.

Challenges and Future Directions

Research Gaps

-

Pharmacokinetic Studies: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity Profiling: Need for in vitro and in vivo safety assessments.

Synthetic Innovations

-

Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral analogs.

-

Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume